N,N-DIETHYL-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N,N-DIETHYL-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound known for its diverse applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a methylbenzene moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the benzene ring.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include secondary amines or alcohols.
Substitution: Products depend on the nucleophile used, such as sulfonamides or thiol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N,N-DIETHYL-4-METHYLBENZENESULFONAMIDE: Shares the sulfonyl group but lacks the piperidine ring and carboxamide group.
N,N-DIETHYL-1-METHYL-4-PIPERIDINECARBOXAMIDE: Contains the piperidine ring and carboxamide group but lacks the sulfonyl group.
N,N-DIETHYL-4-METHYL-1-PIPERAZINECARBOXAMIDE: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: N,N-DIETHYL-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the sulfonyl and carboxamide groups attached to the piperidine ring. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-18(5-2)17(20)15-10-12-19(13-11-15)23(21,22)16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJTEKBNYBWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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